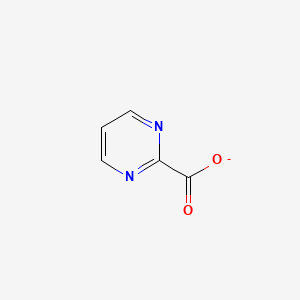
Pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-2-carboxylate is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound, specifically, has a carboxylate group attached to the second carbon of the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of amidines with ketones in the presence of catalysts such as zinc chloride or copper. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of ammonium iodide to promote a tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. For example, the use of copper-catalyzed cyclization of ketones with nitriles under basic conditions has been reported to be an economical and efficient method for producing pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Pyrimidine derivatives can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxylate group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonium acetate in the presence of catalysts like zinc chloride or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrimidine-2-carboxylic acid, while reduction can produce pyrimidine-2-methanol.
Scientific Research Applications
Pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives have been shown to inhibit enzymes involved in DNA synthesis and repair, leading to anticancer effects . Additionally, they can modulate inflammatory pathways by inhibiting key signaling molecules such as NF-kB and reducing the production of pro-inflammatory cytokines . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Pyrimidine-5-carboxylate: Similar in structure but with the carboxylate group at the fifth position.
Pyridine-2-carboxylate: Contains a nitrogen atom at position 1 instead of 3.
Quinazoline-2-carboxylate: A fused bicyclic compound with a pyrimidine ring fused to a benzene ring.
This compound is unique due to its specific position of the carboxylate group, which influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCHNZDUMIOWFV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2O2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
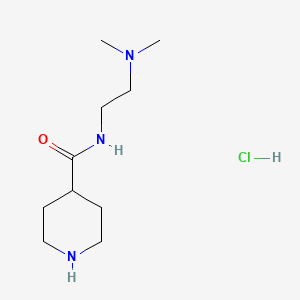
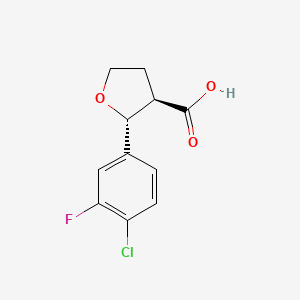
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
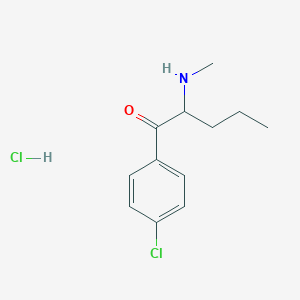
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
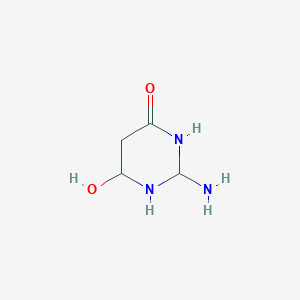
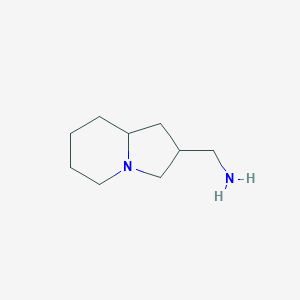
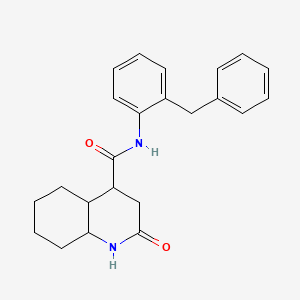

![4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12357715.png)



